molecular formula C17H23N3O3 B12172658 tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate

tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate

Cat. No.: B12172658
M. Wt: 317.4 g/mol
InChI Key: PZHVBFGGBCAKHA-UHFFFAOYSA-N
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Description

tert-Butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate is a synthetic organic compound that features an indole moiety Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds containing indole moieties often exhibit anticancer properties. The presence of the indole ring in tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate suggests potential efficacy against various cancer cell lines. Studies have shown that indole derivatives can induce apoptosis and inhibit tumor growth by modulating signaling pathways involved in cell survival and proliferation .

2. Neuroprotective Effects
Indole derivatives are also known for their neuroprotective effects. The compound's ability to cross the blood-brain barrier may allow it to exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that such compounds can enhance neurogenesis and reduce oxidative stress in neuronal cells .

Drug Development

3. Drug Design and Synthesis
The synthesis of this compound involves multi-step reactions that can be optimized for higher yields and purity. Its structural complexity makes it a suitable candidate for structure-activity relationship studies, which are critical in drug design .

4. Targeted Delivery Systems
The compound can be utilized in the development of targeted drug delivery systems. Its ability to form stable complexes with various biomolecules can enhance the delivery efficiency of therapeutic agents, particularly in cancer therapy where targeted delivery is crucial for minimizing side effects .

Biochemical Applications

5. Enzyme Inhibition Studies
Due to its structural features, this compound may serve as a lead molecule for the development of enzyme inhibitors. Enzymes involved in metabolic pathways related to cancer or neurodegeneration could potentially be inhibited by derivatives of this compound, paving the way for new therapeutic strategies .

6. Molecular Probes
The unique chemical structure allows this compound to be used as a molecular probe in biochemical assays. It can help in studying protein interactions and cellular mechanisms, providing insights into disease pathology and treatment responses .

Case Studies

Study Focus Findings Reference
Anticancer ActivityIndole derivatives demonstrated significant cytotoxicity against breast cancer cells, indicating potential therapeutic applications of similar compounds.
Neuroprotective EffectsCompounds with indole structures were shown to reduce neuroinflammation and promote neuronal survival in animal models of neurodegeneration.
Drug Delivery SystemsDevelopment of nanoparticles incorporating indole derivatives improved drug solubility and bioavailability.
Enzyme InhibitionIdentified several enzymes as potential targets for inhibition by indole-based compounds, suggesting pathways for drug development.

Mechanism of Action

The mechanism of action of tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1H-indol-3-yl)carbamate
  • tert-Butyl (1-methyl-1H-indol-3-yl)carbamate
  • tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate

Uniqueness

tert-Butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Biological Activity

tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate is a synthetic compound featuring an indole moiety, which is significant in medicinal chemistry due to its diverse biological activities. This compound is being studied for its potential applications in treating various diseases, including cancer and infectious diseases.

The molecular formula of this compound is C17H23N3O3C_{17}H_{23}N_{3}O_{3}, with a molecular weight of 317.4 g/mol. The IUPAC name is tert-butyl N-[2-[(1-methylindole-3-carbonyl)amino]ethyl]carbamate. Its structure includes a carbamate group that may contribute to its biological activity.

PropertyValue
Molecular FormulaC17H23N3O3
Molecular Weight317.4 g/mol
IUPAC Nametert-butyl N-[2-[(1-methylindole-3-carbonyl)amino]ethyl]carbamate
InChI KeyXXQPLZLVBIWQNY-UHFFFAOYSA-N

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, studies have shown that derivatives of indole can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The interaction of the indole moiety with specific receptors and enzymes may lead to modulation of cellular processes, including apoptosis induction in cancer cells .
  • Case Study : A related study demonstrated that an indole derivative had an IC50 value of 225 µM against breast cancer cells, indicating significant growth inhibition .

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. The compound's structure may allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes.

  • Antibacterial Properties : In vitro tests have shown that certain indole derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, compounds similar to this compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

The biological activity of this compound may extend to anti-inflammatory effects, which are critical in managing chronic diseases.

  • Research Findings : Studies on related compounds have indicated potential anti-inflammatory mechanisms, possibly through the inhibition of pro-inflammatory cytokines .

The synthesis typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with tert-butyl carbamate using coupling agents like dicyclohexylcarbodiimide (DCC). The resulting compound can undergo various chemical reactions, enhancing its utility in drug development.

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl N-[2-[(1-methylindole-3-carbonyl)amino]ethyl]carbamate

InChI

InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)19-10-9-18-15(21)13-11-20(4)14-8-6-5-7-12(13)14/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,22)

InChI Key

PZHVBFGGBCAKHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=CN(C2=CC=CC=C21)C

Origin of Product

United States

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